![molecular formula C8H13NO5 B3028053 2-氧杂-6-氮杂螺[3.4]辛烷半草酸酯 CAS No. 1523570-96-8](/img/structure/B3028053.png)

2-氧杂-6-氮杂螺[3.4]辛烷半草酸酯

描述

The compound 2-Oxa-6-azaspiro[3.4]octane hemioxalate is a spirocyclic structure that is of interest in various synthetic and medicinal chemistry applications. The spirocyclic framework is characterized by its bicyclic system containing both oxygen and nitrogen atoms within the ring structure, which can impart unique chemical and physical properties to the molecule .

Synthesis Analysis

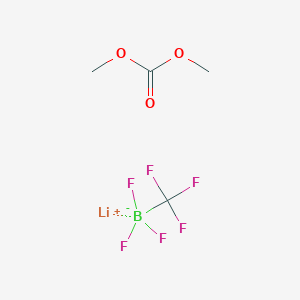

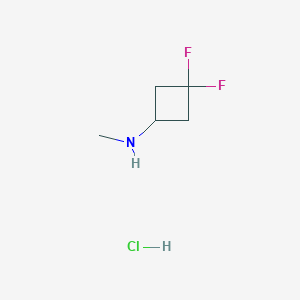

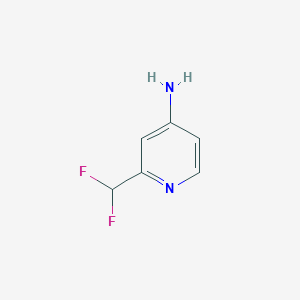

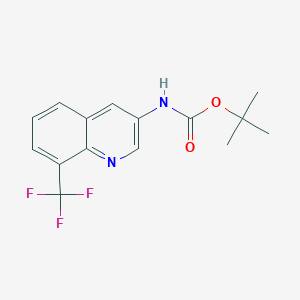

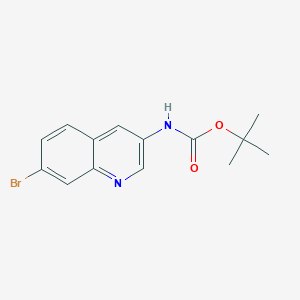

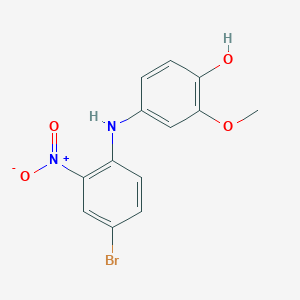

The synthesis of related spirocyclic compounds has been explored in several studies. For instance, the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been investigated, demonstrating the introduction of a hydroxycyclohexylamino group at the acidic position and subsequent stabilization reactions . Additionally, synthetic approaches towards diazaspiroketal frameworks starting from dichloroacetone and solketal derivatives have been described, although the desired spirocyclic structures were not always obtained . The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, which is closely related to the compound of interest, have been achieved using L-proline and a tandem aldol-lactonization reaction . Moreover, new classes of thia/oxa-azaspiro[3.4]octanes have been synthesized through robust and step-economic routes, highlighting the potential for these structures in drug discovery .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds like 2-Oxa-6-azaspiro[3.4]octane hemioxalate is complex due to the presence of multiple heteroatoms and the spirocyclic nature of the ring system. The stereochemistry and conformation of the rings can significantly influence the reactivity and interaction of these molecules with biological targets. For example, the envelope conformations of the isoxazolidine rings in related compounds have been shown to affect the orientation of substituents, which can be pseudo-axial or pseudo-equatorial .

Chemical Reactions Analysis

Spirocyclic compounds are versatile intermediates in organic synthesis and can undergo a variety of chemical reactions. The rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative to access novel 2-azabicyclo[3.1.0]hexanes has been described, demonstrating the synthetic utility of these structures . Additionally, the [3+2] cycloaddition of methylenelactams with nitrones to obtain 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives showcases the reactivity of spirocyclic compounds in constructing complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Oxa-6-azaspiro[3.4]octane hemioxalate and related compounds are influenced by their spirocyclic structure and the presence of heteroatoms. These properties are crucial for their potential applications in drug discovery and material science. The design and synthesis of a novel series of azaspiro compounds with high affinity for the α7 neuronal nicotinic receptor demonstrate the relevance of these structures in medicinal chemistry . The multifunctional nature of these spirocycles, along with their structural diversity, makes them attractive candidates for the development of new therapeutic agents .

科学研究应用

合成和化学性质

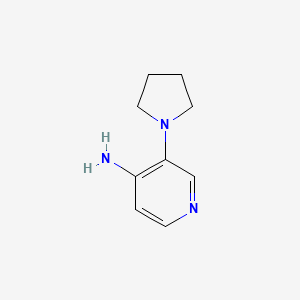

- 2-氧杂-6-氮杂螺[3.4]辛烷半草酸酯及其衍生物已被合成用于药物发现。这些化合物作为多功能的、结构多样的模块,突出了它们在药物化学中的潜力 (Li、Rogers-Evans 和 Carreira,2013)。

- 1-氧杂-6-氮杂螺[2.5]辛烷衍生物的不寻常重排以合成新型 2-氮杂双环[3.1.0]己烷,证明了这些化合物合成化学的多功能性 (Adamovskyi、Artamonov、Tymtsunik 和 Grygorenko,2014)。

- 研究重点是合成 2-氧杂-6-氮杂螺[3.4]辛烷作为药物中哌嗪和吗啉的替代品,显示了它们在探索药物化学中的化学和专利空间中的重要性 (王雯、陆秀宏、董肖椿和赵伟利,2015)。

结构分析

- NMR 光谱已被用于 1-氧杂螺[2.5]辛烷和 1-氧杂-2-氮杂螺[2.5]辛烷衍生物的结构和构象分析,深入了解它们的立体和电子效应 (Montalvo-González 和 Ariza-Castolo,2012)。

在药物合成中的应用

- 该化合物已被用于合成牛杂霉素中发现的 1-氧代-2-氧杂-5-氮杂螺[3.4]辛烷环系统,该化合物具有潜在的生物活性 (Papillon 和 Taylor,2000)。

- 2-氧杂-6-氮杂螺[3.4]辛烷衍生物已显示出作为肺癌细胞系中 EGFR 激酶抑制剂的潜力,突出了它们在癌症研究中的相关性 (Zhao、Lin、Wang、Zhao 和 Dong,2013)。

改进的合成技术

- 已经开发出 2-氧杂-6-氮杂螺[3.3]庚烷的改进合成方法,提高了这些化合物的稳定性和溶解性,以用于更广泛的研究应用 (van der Haas 等人,2017)。

安全和危害

The safety information for 2-Oxa-6-azaspiro[3.4]octane hemioxalate indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

Target of Action

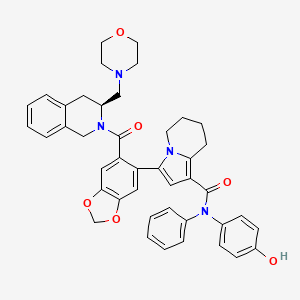

2-Oxa-6-azaspiro[3.4]octane Hemioxalate is primarily used as a reactant in the preparation of aminopyridine derivatives . These derivatives are known to act as inhibitors of phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The exact mode of action of 2-Oxa-6-azaspiro[3Given its use in the synthesis of aminopyridine derivatives, it can be inferred that it may interact with its targets (pi3ks) by inhibiting their activity, thereby affecting the downstream signaling pathways .

Biochemical Pathways

The inhibition of PI3Ks by aminopyridine derivatives can affect several downstream pathways, including the Akt/mTOR pathway, which is involved in cell cycle progression and survival. This can lead to reduced cell proliferation and increased cell death, making these compounds potential candidates for cancer therapy .

Result of Action

The molecular and cellular effects of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate’s action would depend on the specific aminopyridine derivative that it is used to synthesize. Generally, PI3K inhibitors can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells .

属性

IUPAC Name |

2-oxa-7-azaspiro[3.4]octane;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREVFFJHSWBTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12COC2.C1CNCC12COC2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol](/img/structure/B3027972.png)

![(4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B3027973.png)

![4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3027979.png)

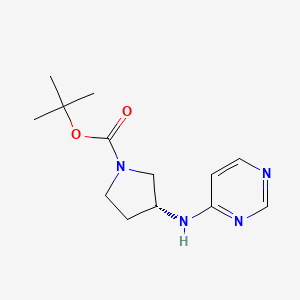

![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)

![tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027994.png)